Methyl 3-[(3-aminophenyl)sulfanyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFEJLYYXIBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(3-aminophenyl)sulfanyl]propanoate typically involves the reaction of 3-aminothiophenol with methyl acrylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiol group to the acrylate . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-aminophenyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : Substituents like nitro or sulfamoyl groups significantly alter electron density, affecting reactivity in nucleophilic acyl substitutions or electrophilic aromatic substitutions .
- Biological Activity: The presence of heterocycles (e.g., quinazolinone) or chiral centers enhances target specificity in drug design .
- Synthetic Flexibility : Sulfanyl and ester groups enable cross-coupling reactions, ester hydrolysis, or thiol-ene click chemistry, broadening utility in material science .
Biological Activity
Methyl 3-[(3-aminophenyl)sulfanyl]propanoate (CAS No. 1184057-66-6) is a chemical compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 275.35 g/mol. It appears as a white to slightly yellow crystalline powder, soluble in most organic solvents. The compound's structure features a sulfanyl group attached to a propanoate backbone, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, potentially leading to various therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to disease progression.
- Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties have shown promise in inhibiting the growth of cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antimicrobial activity, warranting further investigation into its mechanisms and potential applications in treating infections.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| A431 | 10 |
| Jurkat | 15 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-[(4-aminophenyl)sulfanyl]propanoate | Para-substituted analog | Moderate anticancer activity |
| Ethyl 3-[(3-aminophenyl)sulfanyl]propanoate | Ethyl ester variant | Enhanced solubility |
| Methyl 3-[(3-amino phenyl)thio]butanoate | Longer alkyl chain | Potentially different reactivity |
This comparison highlights how structural variations influence biological activity and reactivity.
Q & A
Q. Table 1: Reaction Conditions Comparison
| Method | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaH-mediated | Sodium hydride | DMF | 70 | 65–75 |
| Phase-transfer | K₂CO₃ | THF | 60 | 50–60 |
Advanced: How can reaction byproducts be minimized during synthesis?
Methodological Answer:
Byproduct formation (e.g., disulfide linkages or ester hydrolysis) can be mitigated by:
- Oxygen Exclusion: Use inert gas (N₂/Ar) purging to prevent thiol oxidation .
- Temperature Control: Maintain reaction <80°C to avoid ester degradation.
- Catalytic Additives: Introduce radical inhibitors (e.g., BHT) or use Pd/C to suppress disulfide formation .
Analytical Validation:
Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and characterize intermediates using LC-MS to detect disulfide dimers (m/z ≈ 2× parent mass ± 2 Da).
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for δ 6.5–7.2 ppm (aromatic protons), δ 3.6 ppm (ester OCH₃), and δ 2.8–3.2 ppm (–S–CH₂–).
- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry (ESI-MS): Parent ion [M+H]⁺ at m/z 242.3 (C₁₀H₁₂NO₂S⁺) .
- X-ray Crystallography: Resolve crystal packing (monoclinic P21/n space group, Z=4) for absolute configuration .
Advanced: How does the sulfanyl group influence biological interactions?
Methodological Answer:
The –S– group enhances:
- Receptor Binding: Forms hydrogen bonds with cysteine residues in enzymes (e.g., kinases) .
- Redox Activity: Participates in thiol-disulfide exchange, modulating oxidative stress pathways .
Experimental Design:
SAR Studies: Synthesize analogs (e.g., replacing –S– with –O– or –NH–) and compare IC₅₀ values in enzyme assays.
Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
Q. Table 2: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | COX-2 | 12.3 |
| –S– replaced with –O– | COX-2 | 45.7 |
Basic: What are key stability considerations for storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation .
- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis.
- Solubility: Dissolve in DMSO (50 mM stock) for biological assays; avoid aqueous buffers with pH >7.
Advanced: How to resolve racemic mixtures of the compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers .
- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Validation:
Compare optical rotation ([α]D²⁵ = ±15°) and circular dichroism spectra post-resolution.
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
